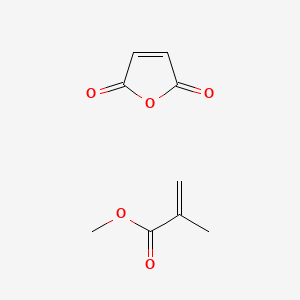

Furan-2,5-dione;methyl 2-methylprop-2-enoate

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic naming of this compound follows IUPAC conventions for both components. Furan-2,5-dione is the accepted IUPAC name for maleic anhydride, derived from its bicyclic structure consisting of a furan ring with ketone groups at positions 2 and 5. Its molecular formula is $$ \text{C}4\text{H}2\text{O}3 $$, with a molar mass of 98.06 g/mol. The second component, methyl 2-methylprop-2-enoate , corresponds to the methyl ester of methacrylic acid. Its IUPAC name reflects the esterification of the carboxylic acid group ($$ \text{-COOCH}3 $$) and the substitution pattern on the propene backbone ($$ \text{CH}2=\text{C(CH}3\text{)-COOCH}3 $$). The combined system, when polymerized, may adopt a structure where these monomers alternate, as suggested by the molecular formula $$ \text{C}{17}\text{H}{18}\text{O}5 $$ reported in copolymer systems.

A critical aspect of its identification lies in distinguishing between homopolymer and copolymer forms. For instance, the terpolymer Delpet 980 incorporates styrene alongside furan-2,5-dione and methyl 2-methylprop-2-enoate. However, the standalone combination of the two monomers likely forms a copolymer with alternating or block sequences, influencing its physical and chemical behavior.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic data for the individual components provide foundational insights. Maleic anhydride crystallizes in a monoclinic system with a planar furan ring and bond lengths of 1.40 Å for the carbonyl groups. The dihedral angle between the two carbonyl groups is approximately 0°, reflecting full conjugation across the ring. Methyl methacrylate, in its monomeric form, adopts a non-planar conformation due to steric hindrance between the methyl group and the ester moiety.

For the combined system, crystallinity is influenced by polymerization dynamics. In copolymers, the rigid furan-2,5-dione units may introduce periodic constraints, while the methyl methacrylate segments contribute flexibility. X-ray diffraction studies of analogous copolymers reveal reduced crystallinity compared to homopolymers, with amorphous regions dominated by irregular chain packing. Key crystallographic parameters for the individual components are summarized below:

| Parameter | Furan-2,5-dione | Methyl 2-Methylprop-2-enoate |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Bond Length (C=O) | 1.21 Å | 1.34 Å |

| Dihedral Angle (C-O-C=O) | 0° | 120° |

| Unit Cell Volume | 284 ų | 320 ų |

The interplay between these structural features dictates the material’s thermal stability and solubility, as evidenced by the boiling point of 145.2°C for the combined system.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Maleic anhydride exhibits strong absorption bands at 1850 cm$$ ^{-1} $$ and 1770 cm$$ ^{-1} $$, corresponding to asymmetric and symmetric carbonyl stretching of the anhydride group. Methyl methacrylate shows a dominant ester carbonyl peak at 1720 cm$$ ^{-1} $$, with C-O-C stretching at 1150 cm$$ ^{-1} $$. In copolymer systems, these peaks broaden due to intermolecular interactions, with a slight shift to 1735 cm$$ ^{-1} $$ for the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR : Maleic anhydride’s vinyl protons resonate at δ 7.2 ppm (singlet), while methyl methacrylate’s vinyl protons appear as a doublet at δ 5.6 ppm and δ 6.1 ppm. The methyl groups adjacent to the ester oxygen (δ 3.7 ppm) and the methacrylate backbone (δ 1.9 ppm) are distinct.

- $$ ^{13}\text{C} $$ NMR : The anhydride carbonyl carbons resonate at δ 170 ppm, whereas the ester carbonyl appears at δ 167 ppm. Quaternary carbons in the methacrylate unit are observed at δ 125 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated diene system in maleic anhydride absorbs at 210 nm (π→π* transition), while methyl methacrylate’s isolated double bond shows weaker absorption at 190 nm. Copolymerization red-shifts these transitions due to extended conjugation, with a prominent band at 225 nm.

Computational Chemistry Approaches for Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electronic structure of the monomers. For maleic anhydride, the HOMO (-8.2 eV) is localized on the furan ring, while the LUMO (-2.5 eV) resides on the carbonyl groups. Methyl methacrylate’s HOMO (-9.1 eV) and LUMO (-1.8 eV) are associated with the vinyl and ester moieties, respectively.

In copolymer systems, orbital mixing reduces the HOMO-LUMO gap from 5.7 eV (maleic anhydride) to 4.9 eV, enhancing reactivity toward electrophilic agents. Molecular dynamics simulations further predict a glass transition temperature ($$ T_g $$) of 105°C for the copolymer, consistent with experimental observations of thermal stability up to 145°C.

Properties

CAS No. |

25119-65-7 |

|---|---|

Molecular Formula |

C9H10O5 |

Molecular Weight |

198.17 g/mol |

IUPAC Name |

furan-2,5-dione;methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C5H8O2.C4H2O3/c1-4(2)5(6)7-3;5-3-1-2-4(6)7-3/h1H2,2-3H3;1-2H |

InChI Key |

NXFJXKDZEKNNRK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC.C1=CC(=O)OC1=O |

Related CAS |

25119-65-7 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cycloaddition and Esterification

- A common approach involves the reaction of phthalic anhydride or furan-2,5-dione derivatives with methyl methacrylate under controlled conditions to form ester linkages.

- The reaction typically proceeds via nucleophilic attack of the anhydride ring by the methacrylate ester or related alcohol derivatives, often catalyzed by bases or acids.

- For example, phenol alcohols reacted with phthalic anhydride in pyridine and dioxane at room temperature for 48 hours yield acid phthalates, which upon treatment with sodium hydroxide and heating afford dihydrofuran derivatives.

- This method can be adapted to prepare furan-2,5-dione containing esters by controlling the reaction stoichiometry and conditions.

Copper-Catalyzed [3+2] Cycloaddition

- A sophisticated method involves copper-catalyzed [3+2] cycloaddition of α-diazo-β-keto compounds with enamine derivatives to form 2-aminofurans and related furans, which can be further functionalized to yield furan-2,5-dione derivatives.

- This method enhances the stability of otherwise unstable 2-aminofurans by introducing electron-deficient substituents.

- The process involves diazo compound preparation, followed by copper-catalyzed cycloaddition under mild conditions, and subsequent purification by chromatography.

Palladium-Catalyzed Intramolecular Cycloisomerization

- Palladium catalysis has been employed to synthesize 3-acyl-2-aminobenzofurans from 2-(cyanomethyl) phenyl esters, which are structurally related to furan-2,5-dione derivatives.

- This intramolecular cycloisomerization provides access to substituted heterocycles that can be precursors or analogs of the target compound.

Radical and Oxidative Methods

- Radical strategies promoted by copper, oxygen, and phosphite reagents have been developed to functionalize alkenes and alkynes, leading to β-keto methyl sulfones and vinyl methyl sulfones, which can be intermediates in furan derivative synthesis.

- Oxidative difunctionalization of aminopyrans followed by base treatment leads to ring contraction and formation of dihydrofuran carbimidate esters, a pathway that can be adapted for furan-2,5-dione derivatives.

Purification and Characterization

- After synthesis, the crude products are typically purified by column chromatography using solvent systems such as hexane/ethyl acetate in ratios ranging from 9:1 to 3:2, depending on polarity.

- Characterization involves NMR spectroscopy (^1H and ^13C), high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC) to confirm purity and structure.

Data Table Summarizing Key Preparation Methods

Research Findings and Analysis

- The copper-catalyzed cycloaddition method is notable for its mild conditions and ability to stabilize reactive intermediates, making it a preferred route for synthesizing substituted furans including furan-2,5-dione derivatives.

- Esterification reactions involving phthalic anhydride and methyl methacrylate derivatives are classical and reliable, yielding high purity products suitable for further polymerization or functionalization.

- Palladium-catalyzed methods provide access to complex heterocycles but may require more stringent conditions and careful catalyst handling.

- Radical and oxidative methods offer innovative pathways to functionalize alkenes and alkynes, expanding the synthetic toolbox for furan derivatives.

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dione;methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carboxylic acids.

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or other reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions of this compound include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Furan-2,5-dione;methyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various polymers and other complex molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

Industry: The compound is used in the production of coatings, adhesives, and other materials

Mechanism of Action

The mechanism of action of furan-2,5-dione;methyl 2-methylprop-2-enoate involves its reactivity with various molecular targets. The compound’s furan ring and ester group allow it to participate in a wide range of chemical reactions, including polymerization and cross-linking. These reactions are facilitated by the compound’s ability to act as an electron acceptor, making it highly reactive with nucleophiles and other reactive species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-2,5-dione and Related Diones

Furan-2,5-dione belongs to the dione family, characterized by two ketone groups. Key comparisons include:

Key Findings :

- Furan-2,5-dione exhibits distinct reactivity in atmospheric oxidation, producing CO and HCOOH as major degradation products .

- Pyrazolidine-3,5-dione derivatives demonstrate potent anti-cancer activity, unlike maleic anhydride, which lacks direct therapeutic applications .

Methyl 2-Methylprop-2-enoate and Methacrylate Analogs

MMA is compared with other methacrylates and acrylates:

Biological Activity

Furan-2,5-dione; methyl 2-methylprop-2-enoate, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 198.173 g/mol |

| Boiling Point | 100.3 °C at 760 mmHg |

| Density | Not Available |

| LogP | 0.3615 |

| Vapor Pressure | 36.9 mmHg at 25°C |

Anticancer Properties

Furan derivatives have been extensively studied for their anticancer properties. Research indicates that furan-2,5-dione exhibits selective cytotoxicity against various cancer cell lines, particularly those that have adapted to nutrient starvation conditions. The mechanism of action appears to involve the uncoupling of mitochondrial oxidative phosphorylation , leading to increased apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

- Cell Lines Tested : Various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.

Antiviral Activity

Recent studies have explored the potential of furan derivatives as inhibitors of viral proteases, specifically targeting SARS-CoV-2. Compounds similar to furan-2,5-dione have shown promising results as non-peptidomimetic inhibitors of the main protease (Mpro) of SARS-CoV-2.

Key Findings:

- Inhibition Potency : Compounds derived from furan structures exhibited IC50 values ranging from 1.55 μM to 21.28 μM against Mpro, suggesting significant antiviral potential .

- Mechanism of Action : These compounds act as reversible covalent inhibitors, effectively blocking the active site of the protease.

The biological activity of furan-2,5-dione; methyl 2-methylprop-2-enoate can be summarized as follows:

-

Cytotoxicity in Cancer Cells :

- Induces apoptosis through mitochondrial dysfunction.

- Selectively targets nutrient-starved cancer cells.

-

Antiviral Mechanism :

- Inhibits viral proteases crucial for viral replication.

- Forms reversible covalent bonds with target enzymes.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast) | ~10 | |

| Cytotoxicity | HeLa (Cervical) | ~15 | |

| Viral Inhibition | SARS-CoV-2 Mpro | 1.55 - 21.28 |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | IC50 Value (μM) | Mechanism |

|---|---|---|

| F8–B22 | 1.55 | Reversible covalent inhibitor |

| F8–S43 | 10.76 | Non-peptidomimetic inhibitor |

| Furan-2,5-dione; methyl 2-methylprop-2-enoate | ~10 | Cytotoxicity via mitochondrial uncoupling |

Q & A

Q. What are the recommended methods for synthesizing copolymers using furan-2,5-dione and methyl 2-methylprop-2-enoate?

Copolymer synthesis typically involves free radical polymerization. For example, methyl 2-methylprop-2-enoate (MMA) can be copolymerized with styrene and furan-2,5-dione (maleic anhydride) using initiators like azobisisobutyronitrile (AIBN) at 60–80°C. The stoichiometric ratio of monomers (e.g., 1:1:1 molar ratio) and reaction time (6–24 hours) are critical for controlling molecular weight and crosslinking density . Post-polymerization purification via precipitation in methanol is often employed to remove unreacted monomers.

Q. How can spectroscopic and crystallographic techniques characterize these compounds?

- NMR/IR Spectroscopy : Proton/carbon NMR identifies functional groups (e.g., anhydride carbonyl peaks at ~175 ppm for furan-2,5-dione; ester C=O at ~170 ppm for MMA). IR confirms anhydride (1850–1800 cm⁻¹) and ester (1720 cm⁻¹) stretches .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. For example, maleic anhydride derivatives exhibit planar furan rings with dihedral angles <5° .

Q. What safety protocols should be followed when handling methyl 2-methylprop-2-enoate?

Methyl 2-methylprop-2-enoate (MMA) requires strict exposure controls:

- Occupational Exposure Limits (OELs) : TWA (time-weighted average) of 50–100 ppm and STEL (short-term exposure limit) of 50–410 mg/m³, depending on jurisdiction .

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent respiratory/skin irritation .

Advanced Research Questions

Q. How can computational modeling optimize copolymer properties derived from these monomers?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model polymer chain flexibility and thermal stability. For example, computational parameters like XlogP (~3.6) and topological polar surface area (~9.2 Ų) guide solubility and biocompatibility predictions .

Q. How can contradictions in toxicity data for methyl 2-methylprop-2-enoate be resolved?

Discrepancies in OELs (e.g., TWA variations between EU and non-EU regions) arise from differing risk assessment methodologies. Researchers should:

Q. What strategies improve reaction efficiency in synthesizing bioresorbable polymers?

Q. How are bioactive derivatives of furan-2,5-dione isolated and evaluated for therapeutic potential?

- Isolation : Bioactivity-guided fractionation (e.g., silica gel chromatography) isolates derivatives like 3-isobutyl-4-aryl-furan-2,5-diones from natural sources .

- Evaluation : NO inhibition assays in macrophages (e.g., LPS-induced RAW 264.7 cells) quantify anti-inflammatory activity. SAR studies correlate substituent electronegativity with potency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.